molecular formula C7H14N2Si B3361647 1-[(Trimethylsilyl)methyl]-1H-pyrazole CAS No. 92525-04-7

1-[(Trimethylsilyl)methyl]-1H-pyrazole

Cat. No.: B3361647
CAS No.: 92525-04-7
M. Wt: 154.28 g/mol
InChI Key: CSSHCOPQZBKZJM-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]-1H-pyrazole is a pyrazole derivative featuring a trimethylsilyl (TMS) group attached to the methyl substituent at the 1-position of the pyrazole ring. This modification introduces steric bulk and lipophilicity, which can influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

trimethyl(pyrazol-1-ylmethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2Si/c1-10(2,3)7-9-6-4-5-8-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHCOPQZBKZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537243
Record name 1-[(Trimethylsilyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92525-04-7
Record name 1-[(Trimethylsilyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trimethylsilyl)methyl]-1H-pyrazole typically involves the reaction of pyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Pyrazole+(CH3)3SiCl1-[(Trimethylsilyl)methyl]-1H-pyrazole+HCl\text{Pyrazole} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{1-[(Trimethylsilyl)methyl]-1H-pyrazole} + \text{HCl} Pyrazole+(CH3​)3​SiCl→1-[(Trimethylsilyl)methyl]-1H-pyrazole+HCl

Industrial Production Methods: Industrial production of 1-[(Trimethylsilyl)methyl]-1H-pyrazole may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions: 1-[(Trimethylsilyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although the trimethylsilyl group generally remains inert.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles can be used to replace the trimethylsilyl group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of pyrazole can be formed.

    Oxidation Products: Oxidized forms of the pyrazole ring.

    Hydrolysis Products: Hydroxyl derivatives of pyrazole.

Scientific Research Applications

Organic Synthesis

1-[(Trimethylsilyl)methyl]-1H-pyrazole serves as a versatile building block in organic synthesis. It can be used to protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be substituted or hydrolyzed under specific conditions, allowing for the formation of various derivatives.

Research has indicated that pyrazole derivatives exhibit a wide spectrum of biological activities, including:

  • Antimicrobial Properties : Pyrazole compounds have been studied for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
  • Antidiabetic Effects : Some pyrazole derivatives have been developed as hypoglycemic agents, showcasing significant blood glucose-lowering activity in preclinical studies .
  • Analgesic Activity : Certain pyrazole derivatives have been evaluated for their analgesic properties, with some compounds demonstrating potent effects against pain-related conditions .

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its structure allows for modifications that can enhance biological activity against specific targets:

  • Cancer Therapy : Pyrazole derivatives are being investigated for their anticancer properties, with studies indicating effectiveness in inhibiting tumor growth and promoting apoptosis in cancer cells .
  • Inflammation : Research has highlighted the anti-inflammatory properties of pyrazole compounds, suggesting their potential use in treating inflammatory diseases .

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundEffectiveness
Antimicrobial3-Amino-1H-pyrazoleEffective against MRSA
Antidiabetic3-Methoxy-1H-pyrazole-4-carboxylic acidBlood glucose lowering
Analgesic5-(4-Methylphenyl)-1H-pyrazolePotent analgesic activity
Anti-inflammatory4-Pyrazolyl-2-aminopyrimidinesSignificant inflammation inhibition

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated a series of pyrazole derivatives for their antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds exhibited sub-micromolar activity, suggesting their potential as new antimicrobial agents .

Case Study 2: Antidiabetic Properties

In another investigation, researchers synthesized a new series of substituted pyrazoles and assessed their hypoglycemic effects in diabetic models. One compound demonstrated a significant reduction in blood glucose levels by 24.6% at a dosage of 100 mg/kg, highlighting its potential as an antidiabetic agent .

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. The pyrazole ring can participate in various chemical reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications and Electronic Effects

The TMS group in 1-[(Trimethylsilyl)methyl]-1H-pyrazole contrasts with other substituents in related pyrazoles:

Compound Name Substituent(s) Key Structural Features Applications/Properties
1-[(Trimethylsilyl)methyl]-1H-pyrazole TMS-methyl at 1-position High lipophilicity, steric hindrance Organic synthesis intermediate
1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole TMS-ethynyl at 5-position Conjugated triple bond, enhanced stability Material science (e.g., conductive polymers)
1-Methyl-4-(tributylstannyl)-1H-pyrazole Tributylstannyl at 4-position Heavy metal center (Sn) Cross-coupling reactions (Stille coupling)
1-[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole Sulfonyl and CF₃ groups Electron-withdrawing effects Antimicrobial/antifungal agents
1-Phenyl-3-(trifluoromethyl)-5-arylpyrazoles Trifluoromethyl and aryl groups Enhanced metabolic stability Anti-inflammatory drugs (e.g., SC-560)
  • Electronic Effects : The TMS group is electron-donating, which may stabilize adjacent carbocations or alter reaction pathways compared to electron-withdrawing groups (e.g., CF₃, sulfonyl) .
  • Steric Effects : The bulky TMS group may hinder nucleophilic attacks at the 1-position, contrasting with smaller substituents like methyl or ethyl .
Physicochemical Properties
  • Lipophilicity : TMS-methyl substitution increases logP values compared to hydrophilic derivatives (e.g., glycosylated pyrazoles in ) .
  • Stability : TMS groups are acid-labile, whereas stannyl or sulfonyl derivatives exhibit greater thermal and chemical stability .

Key Research Findings

  • Catalytic Applications : Stannyl pyrazoles (e.g., ) are pivotal in Stille couplings, whereas TMS derivatives are less reactive in metal-mediated reactions .
  • Drug Design : Trifluoromethylpyrazoles (e.g., SC-560 in ) are clinically validated COX-2 inhibitors, highlighting the importance of substituent choice in medicinal chemistry .
  • Material Science : TMS-ethynyl pyrazoles () are explored for optoelectronic applications due to their π-conjugated systems .

Q & A

Q. [Basic] What synthetic strategies are effective for introducing the trimethylsilylmethyl group into the pyrazole ring?

The trimethylsilylmethyl group can be introduced via alkylation of the pyrazole nitrogen using (trimethylsilyl)methyl halides or mesylates. For example, deprotonation of 1H-pyrazole with a strong base (e.g., NaH) in anhydrous THF, followed by reaction with (trimethylsilyl)methyl chloride under inert conditions, yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Copper-catalyzed methods, as seen in triazole-pyrazole hybrid syntheses, may also be adapted by substituting azides with silylated reagents .

Q. [Basic] Which spectroscopic techniques are critical for confirming the structure of 1-[(trimethylsilyl)methyl]-1H-pyrazole?

  • ¹H NMR : The trimethylsilyl (TMS) group appears as a singlet at δ 0.1–0.3 ppm. The pyrazole ring protons resonate as distinct signals (e.g., H-3 and H-5 at δ 6.5–7.5 ppm).
  • ¹³C NMR : The TMS methyl carbons appear at δ 0–2 ppm, while the pyrazole carbons are observed at δ 100–150 ppm.
  • IR Spectroscopy : Absence of N–H stretches (~3400 cm⁻¹) confirms alkylation, while Si–C stretches (~1250 cm⁻¹) validate the silyl group .

Q. [Basic] What purification methods are optimal for isolating silylated pyrazole derivatives?

Use flash chromatography (silica gel, hexane/ethyl acetate) for high recovery. Dry loading with Celite® improves separation efficiency . For volatile byproducts, solvent extraction (e.g., dichloromethane/water) followed by drying over Na₂SO₄ is effective .

Q. [Basic] How should 1-[(trimethylsilyl)methyl]-1H-pyrazole be stored to ensure stability?

Store under anhydrous conditions (argon or nitrogen atmosphere) at –20°C. Avoid exposure to moisture, as the TMS group hydrolyzes to silanol in aqueous environments .

Advanced Research Questions

Q. [Advanced] How does the steric bulk of the trimethylsilylmethyl group influence regioselectivity in pyrazole functionalization?

The TMS group’s steric hindrance directs electrophilic substitution to less hindered positions (e.g., C-4 of pyrazole). Computational studies (DFT) show that bulky substituents increase activation barriers for reactions at adjacent sites, favoring distal functionalization . Experimental validation via bromination or nitration can confirm regiochemical outcomes .

Q. [Advanced] What strategies resolve yield discrepancies when scaling up silylated pyrazole synthesis?

Yield variations often arise from inconsistent catalyst loading or solvent ratios. Design of Experiments (DoE) can optimize parameters:

  • Catalyst (e.g., CuSO₄) concentration: 0.2–0.5 equiv.
  • Solvent system: THF/H₂O (1:1) for homogeneous mixing . In-line monitoring (e.g., ReactIR) tracks reaction progress and identifies side-product formation .

Q. [Advanced] Can the TMS group act as a directing or protecting group in cross-coupling reactions?

While TMS is not a traditional directing group, its electron-donating σ-effect can modulate pyrazole’s electronic environment. In Suzuki-Miyaura couplings, boronate esters (e.g., ) are more reactive, but the TMS group can stabilize intermediates in Negishi couplings. Comparative studies with non-silylated analogs are advised .

Q. [Advanced] How do computational models predict the TMS group’s impact on pyrazole’s aromatic reactivity?

DFT calculations reveal that the TMS group slightly increases pyrazole’s HOMO energy, enhancing nucleophilic aromatic substitution (NAS) at C-4. Contrastingly, electrophilic substitution (e.g., sulfonation) is disfavored due to steric shielding. Validate with Hammett σₚ constants and experimental kinetic data .

Q. [Advanced] What isotopic labeling approaches track the metabolic fate of silylated pyrazoles in pharmacological studies?

Synthesize ¹³C- or ²H-labeled TMS groups via isotopically enriched (trimethylsilyl)methyl halides. LC-MS/MS analysis of biological samples (e.g., liver microsomes) identifies metabolites, while ²⁹Si NMR detects silanol degradation products .

Q. [Advanced] How do electronic effects of the TMS group compare to other substituents in pyrazole-based catalysts?

The TMS group’s σ-donor character increases electron density at the pyrazole nitrogen, enhancing coordination to metal catalysts (e.g., Pd or Ru). Comparative studies with –CH₃ or –CF₃ substituents show TMS-modified pyrazoles improve turnover numbers in C–N coupling reactions by 15–20% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Trimethylsilyl)methyl]-1H-pyrazole
Reactant of Route 2
1-[(Trimethylsilyl)methyl]-1H-pyrazole

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